molecular formula C10H9BrN2 B1334938 1-(4-bromobenzyl)-1H-imidazole CAS No. 72459-46-2

1-(4-bromobenzyl)-1H-imidazole

Cat. No. B1334938
CAS RN: 72459-46-2
M. Wt: 237.1 g/mol
InChI Key: MZJSYLIOMLCYIS-UHFFFAOYSA-N
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Description

The compound "1-(4-bromobenzyl)-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. The presence of a bromobenzyl substituent at the 1-position of the imidazole ring suggests potential for further chemical modifications and biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives often involves cyclization reactions and functional group transformations. For instance, the synthesis of 1,2-diphenyl-1H-benzo[d]imidazole derivatives has been achieved through a one-pot process involving Pd-catalyzed N-arylation and Cu-catalyzed C–H functionalization/C–N bond formation, starting from N-phenylbenzimidamides and bromobenzenes . Similarly, the synthesis of 1-(4-fluorobenzyl)-2-chloro-1H-benzo[d]imidazole was performed using o-phenylenediamine and ethyl acetoacetate, followed by cyclization, N-alkylation, hydrolyzation, and chlorination . These methods could potentially be adapted for the synthesis of 1-(4-bromobenzyl)-1H-imidazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques. For example, the structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was confirmed by IR, 1H NMR, and EI mass spectral analysis, and further validated by X-ray crystallographic studies . These techniques could be applied to determine the molecular structure of 1-(4-bromobenzyl)-1H-imidazole, ensuring the correct placement of the bromobenzyl group and the overall geometry of the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, including cross-coupling reactions. The Suzuki–Miyaura cross-coupling reaction has been used to functionalize imidazole scaffolds, as demonstrated by the displacement of bromine in 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one with a variety of boronic acids . This suggests that the bromine atom in 1-(4-bromobenzyl)-1H-imidazole could also be a reactive site for cross-coupling reactions, allowing for the introduction of diverse substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their substituents. For instance, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the imidazole nitrogen atoms and the overall stability of the compound. The antimicrobial and antioxidant activities of some benzimidazole derivatives containing various rings have been studied, indicating that the substitution pattern on the imidazole ring can significantly impact biological activity . Therefore, the physical and chemical properties of 1-(4-bromobenzyl)-1H-imidazole would need to be characterized to understand its potential applications.

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and α-Glucosidase Inhibitory, Antimicrobial, and Antioxidant Activities : A study by Menteşe, Ülker, and Kahveci (2015) synthesized a series of benzimidazole derivatives, including those with 1-(4-bromobenzyl)-1H-imidazole. These compounds demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, making them potential candidates for treating diabetes and infections (Menteşe, Ülker, & Kahveci, 2015).

  • P450 Aromatase Inhibition : Research by Marchand et al. (1998) explored the synthesis of various 1-(halobenzyl) and 1-tosyl-3-(1H-imidazol-1-ylmethyl)-1H-indoles, including 1-(4-bromobenzyl) derivatives. These compounds showed potent and selective inhibition of the P450 aromatase enzyme, which is significant in hormone-related cancer therapies (Marchand et al., 1998).

Chemical Synthesis and Material Science

  • Copper(I)-Catalyzed Intramolecular Direct C-Arylation : Huang et al. (2013) reported a method for synthesizing heterofused compounds, specifically 5H-imidazo[2,1-a]isoindoles, through the intramolecular coupling of non-activated aryl bromides with azoles using copper(I) catalysis. This method, which includes 1-(2-bromobenzyl)-1H-imidazoles, is crucial for developing novel organic compounds with potential applications in material science and pharmaceuticals (Huang et al., 2013).

Synthesis and Structural Analysis

  • Synthesis of Benzimidazole Derivatives for Histamine H3-Receptor Evaluation : Kovalainen et al. (2000) synthesized compounds including 1H-imidazol-4-ylmethyl derivatives for evaluating the activation mechanism of the histamine H3-receptor. These studies contribute to understanding receptor pharmacology and designing new therapeutic agents (Kovalainen et al., 2000).

Safety And Hazards

Safety data sheets provide information on the potential hazards of these compounds. For example, “4-Bromobenzyl bromide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[(4-bromophenyl)methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJSYLIOMLCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388130
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromobenzyl)-1H-imidazole

CAS RN

72459-46-2
Record name 1-(4-bromobenzyl)-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dimethyl sulphoxide (20 mL, dried over 4 Å molecular sieves) was added to potassium hydroxide (2.24 g, 0.04 mol, crushed pellets) and the mixture was stirred for 5 min. Imidazole (0.5718 g, 0.0084 mol) was then added and the mixture was stirred for 2 hours. 4-Bromobenzyl bromide (3.25 g, 0.013 mol) was added and the mixture was cooled briefly and stirred for a further hour before adding water (20 mL). The mixture was extracted with ether (3×100 mL) and each extract was washed with water (3×50 mL). The combined ether layers were dried over CaCl2 and the solvent was removed in vacuo. The residue was chromatographed on silica gel with CHCl3/MeOH (30:1) plus 0.05% formic acid as eluent yielding the sub-title compound (1.275 g, yield: 53%).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
0.5718 g
Type
reactant
Reaction Step Two
Quantity
3.25 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Roumen, JW Peeters, JMA Emmen… - Journal of medicinal …, 2010 - ACS Publications
Reducing aldosterone action is beneficial in various major diseases such as heart failure. Currently, this is achieved with mineralocorticoid receptor antagonists, however, aldosterone …
Number of citations: 52 pubs.acs.org
I Walter, S Adam, MV Gentilini, AM Kany… - …, 2021 - Wiley Online Library
CYP121 of Mycobacterium tuberculosis (Mtb) is an essential target for the development of novel potent drugs against tuberculosis (TB). Besides known antifungal azoles, further …
I Shahid, CH Patel, S Dhanani, CP Owen… - The Journal of Steroid …, 2008 - Elsevier
We report the synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a number of azole-based compounds as inhibitors of the two components of the …
Number of citations: 10 www.sciencedirect.com
Q Hu, M Negri, K Jahn-Hoffmann, Y Zhuang… - Bioorganic & medicinal …, 2008 - Elsevier
Thirty-five novel substituted imidazolyl methylene biphenyls have been synthesized as CYP17 inhibitors for the potential treatment of prostate cancer. Their activities have been tested …
Number of citations: 69 www.sciencedirect.com
Y Wan, C Wallinder, B Plouffe, H Beaudry… - Journal of medicinal …, 2004 - ACS Publications
The first druglike selective angiotensin II AT 2 receptor agonist (21) with a K i value of 0.4 nM for the AT 2 receptor and a K i >10 μM for the AT 1 receptor is reported. Compound 21, with …
Number of citations: 397 pubs.acs.org
G Gopalan, C Palo-Nieto, NN Petersen… - Bioorganic & Medicinal …, 2022 - Elsevier
The syntheses and the AT 1 R and AT 2 R binding data of a series of new small molecule ligands are reported. These ligands comprise a phenylthiazole scaffold rather than the …
Number of citations: 3 www.sciencedirect.com
H Zhang, H Liu, X Luo, Y Wang, Y Liu, H Jin… - European Journal of …, 2018 - Elsevier
Transient receptor potential melastatin 2 (TRPM2), a Ca 2+ -permeable cationic channel, plays critical roles in insulin release, cytokine production, body temperature regulation and cell …
Number of citations: 38 www.sciencedirect.com
M Baumann, IR Baxendale - European Journal of Organic …, 2017 - Wiley Online Library
A simple yet robust flow set‐up for the efficient desulfurization of a series of thioimidazoles is presented, which generates the corresponding imidazole derivatives in high yields. The …
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
Y Wang, F Xu, CB Nichols, Y Shi… - Journal of medicinal …, 2022 - ACS Publications
Infections by fungal pathogens are difficult to treat due to a paucity of antifungals and emerging resistances. Next-generation antifungals therefore are needed urgently. We have …
Number of citations: 5 pubs.acs.org

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